2,5-Dibromo-4-(trifluoromethyl)aniline
Description
Systematic Nomenclature and Structural Identification
The systematic naming of 2,5-dibromo-4-(trifluoromethyl)aniline follows IUPAC guidelines, which prioritize substituent positions and functional groups.
Molecular Formula :
C₇H₄Br₂F₃N.
Structural Features :
- A benzene ring substituted with:
Key Identifiers :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 318.92 g/mol | |
| CAS Registry Number | 1806329-20-3 | |
| InChI Key | HKLXTNAFPBNHFY-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=CC(=C1Br)N)Br)C(F)(F)F |
The planar aromatic system and electron-withdrawing substituents create a polarized electronic environment, enhancing its reactivity in nucleophilic and electrophilic substitutions.
Historical Context in Organofluorine Chemistry
The development of this compound is rooted in advancements in organofluorine chemistry, which began in the 19th century with the isolation of fluorinated compounds. Key milestones include:
Early Fluorination Techniques :
Industrial Applications :
- The mid-20th century saw fluorinated compounds like polytetrafluoroethylene (PTFE) gain prominence, driving demand for specialized intermediates.
- Patents from the 2010s (e.g., WO2011058577A1) highlight methods for synthesizing polyhalogenated trifluoromethylanilines, emphasizing their role in agrochemical production.
Synthetic Innovations :
Significance as a Polyhalogenated Aniline Derivative
This compound exemplifies the utility of polyhalogenated anilines in chemical synthesis:
Electronic Effects :
- The -CF₃ group exerts a strong electron-withdrawing effect, stabilizing intermediates in electrophilic aromatic substitution.
- Bromine atoms enhance leaving-group potential, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura).
Applications :
- Agrochemical Intermediates :
- Pharmaceutical Precursors :
- Materials Science :
Synthesis Methods :
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Halogen Exchange | KF, polar solvent, 140–240°C | 85–90% | |
| Catalytic Bromination | H₂O₂, NH₄MoO₄, NaBr/KBr | 78–82% | |
| Ammoniation | NH₃, high-pressure reactor | 90% |
Properties
IUPAC Name |
2,5-dibromo-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-4-2-6(13)5(9)1-3(4)7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLXTNAFPBNHFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Using N-Bromosuccinimide (NBS) in Organic Solvent
A detailed procedure for bromination of 2-bromo-4-(trifluoromethyl)aniline, which is closely related to the target compound, involves:
- Dissolving the aniline derivative in dichloromethane at 0 °C.
- Adding N-bromosuccinimide (NBS) dropwise while maintaining temperature below 5 °C.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Workup includes washing with sodium bicarbonate solution and water, drying over sodium sulfate, and solvent evaporation.
- Purification by flash chromatography (petroleum ether/dichloromethane gradient).
This method yields high purity brominated anilines with good regioselectivity and is adaptable for dibromination steps.
Water-Phase Bromination Using Bromine and Hydrogen Peroxide
A patented water-phase method for dibromination of 4-(trifluoromethoxy)aniline (structurally similar to trifluoromethyl) provides insights applicable to trifluoromethyl analogues:
- Reactants: 4-(trifluoromethoxy)aniline, bromine, hydrogen peroxide.
- Solvent: Water, facilitating an environmentally friendly medium.
Procedure:
- Add aniline and inert grinding media (zirconium oxide beads, glass spheres, or stainless steel shot) to water.
- Slowly drip bromine into the stirred mixture at 20–30 °C.
- After bromine addition, hydrogen peroxide is added dropwise.
- Stirring continues for several hours to complete dibromination.
- Reaction mixture is filtered to remove grinding media.
- Filtrate is recycled for subsequent batches.
- The product is isolated by filtration and drying.
Yields: 97.5–99.1% with purity 98.4–99.4%.
- Advantages: High atom economy, minimal use of free bromine, recyclability of solvent, and low environmental impact.
Table 1: Water-phase bromination reaction conditions and yields
| Entry | Aniline (g) | Water (mL) | Grinding Media (g) | Bromine (g) | H2O2 (g, 30%) | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 9.0 | 72 | 0.36 ZrO2 beads | 8.5 | 7.4 | 20 | 98.5 | 98.8 |
| 2 | 9.0 | 80 | 0.45 glass spheres | 8.5 | 7.4 | 20 | 98.2 | 99.1 |
| 3 | 9.0 | 72 | 0.36 stainless shot | 8.0 | 8.5 | 30 | 97.5 | 98.4 |
This method is highly suitable for industrial scale due to its environmental benefits and high efficiency.
Catalytic Bromination Using Metal Bromides and Ammonium Molybdate
Another patented approach involves:
- Using 4-trifluoromethoxyaniline as starting material.
- Bromination catalyzed by ammonium molybdate.
- Metal bromides such as sodium bromide or potassium bromide serve as bromine sources.
- Hydrogen peroxide acts as an oxidant to generate bromine in situ.
- Solvents include dichloromethane, trichloromethane, tetrachloromethane, or 1,2-dichloroethane.
- Reaction ratios:
- 4-trifluoromethoxyaniline : metal bromide = 1 : 1.8–2.6
- Metal bromide : hydrogen peroxide = 1.8–2.6 : 1
- Ammonium molybdate catalyst at 0.001–0.008 molar ratio to aniline.
This method avoids direct use of corrosive bromine, reducing equipment corrosion and improving safety and environmental compatibility. It is particularly applicable to industrial production of related dibromoanilines.
Comparative Summary of Preparation Methods
| Method | Solvent | Brominating Agent(s) | Catalyst/Additives | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Industrial Suitability |
|---|---|---|---|---|---|---|---|---|
| NBS Bromination in DCM | Dichloromethane | N-Bromosuccinimide (NBS) | None | 0–5 | High | High | Mild conditions, selective | Suitable for lab scale |
| Water-Phase Bromination | Water | Bromine + Hydrogen Peroxide | Inert grinding media | 20–30 | 97.5–99.1 | 98.4–99.4 | Environmentally friendly, recyclable solvent | Highly suitable for industrial scale |
| Catalytic Bromination with Metal Bromides | DCM, chloroform etc. | Sodium/Potassium bromide + H2O2 | Ammonium molybdate catalyst | Ambient | High | High | Avoids corrosive bromine, safer | Suitable for industrial scale |
Research Findings and Notes
- The water-phase method demonstrates excellent atom economy and environmental benefits by recycling the aqueous phase and minimizing bromine usage.
- The catalytic method using ammonium molybdate allows bromine generation in situ from metal bromides and hydrogen peroxide, reducing corrosive hazards.
- NBS bromination in organic solvents remains a reliable laboratory technique for selective mono- or dibromination.
- Reaction monitoring by TLC or HPLC and purification by chromatography or recrystallization ensure high product purity.
- The choice of method depends on scale, environmental regulations, and equipment availability.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various substituted anilines, while oxidation can produce nitroanilines .
Scientific Research Applications
2,5-Dibromo-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs with improved efficacy and reduced side effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 2,5-Dibromo-4-(trifluoromethyl)aniline exerts its effects is primarily through its interactions with specific molecular targets. The bromine and trifluoromethyl groups enhance the compound’s reactivity, allowing it to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Structural Isomers: Bromine Substitution Patterns
2,6-Dibromo-4-(trifluoromethyl)aniline (CAS 72678-19-4)
- Molecular Formula : C₇H₄Br₂F₃N
- Molecular Weight : 318.919 g/mol
- Key Differences : Bromine atoms at the 2- and 6-positions create a para-dibromo configuration relative to the -CF₃ group. This steric arrangement may reduce reactivity in meta-directed electrophilic substitutions compared to the 2,5-dibromo isomer.
- Applications : Used in chiral and diastereoselective addition reactions .
3,5-Dibromo-4-(trifluoromethyl)aniline (CAS 1184920-08-8)
- Molecular Formula : C₇H₄Br₂F₃N
- Key Differences : Bromine at the 3- and 5-positions creates a symmetric substitution pattern. This symmetry may enhance crystallinity and stability, making it suitable for solid-phase synthesis .
Halogen Variation: Chlorine vs. Bromine
4-Chloro-2-nitro-5-(trifluoromethyl)aniline (CAS 167415-22-7)
- Molecular Formula : C₇H₄ClF₃N₂O₂
- Molecular Weight : 240.56 g/mol
- Key Differences: Replacement of bromine with chlorine and addition of a nitro group (-NO₂) increases electron deficiency, favoring nucleophilic aromatic substitution. The nitro group also enhances acidity (pKa ~4–5) compared to brominated analogs .
5-Chloro-2-nitro-4-(trifluoromethyl)aniline
- Structural Note: Similar to the above but with chlorine at the 5-position. This positional isomer may exhibit distinct regioselectivity in further functionalization .
Functional Group Variation: Trifluoromethyl vs. Trifluoromethoxy
3,5-Dibromo-4-(trifluoromethoxy)aniline
- Molecular Formula: C₇H₄Br₂F₃NO
- Key Differences : The trifluoromethoxy (-OCF₃) group is more electronegative and sterically bulky than -CF₃, altering electronic properties (e.g., Hammett σₚ value: -OCF₃ ≈ 0.35 vs. -CF₃ ≈ 0.54). This impacts binding affinity in pharmaceutical targets .
Derivatives with Heterocyclic Substituents
4-(Trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]aniline
- Key Features : Incorporation of a pyridine ring enhances π-π stacking interactions, making it valuable in kinase inhibitor synthesis. The electron-deficient pyridine moiety directs reactivity toward cross-coupling reactions (e.g., Suzuki-Miyaura) .
Nitro and Acetamide Derivatives
4-Nitro-3-(trifluoromethyl)aniline (CAS 393-11-3)
- Molecular Formula : C₇H₅F₃N₂O₂
- Applications: Primarily an impurity standard in pharmaceuticals. The nitro group increases metabolic stability but reduces solubility compared to amino derivatives .
N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide (CAS 393-12-4)
- Key Differences : Acetylation of the amine group reduces toxicity and improves bioavailability, a common strategy in prodrug design .
Biological Activity
2,5-Dibromo-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H3Br2F3N. This compound has garnered attention in various fields of research due to its unique structural features, particularly its bromine and trifluoromethyl substituents, which enhance its biological activity. This article delves into the biological activities of this compound, focusing on antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine Atoms : Two bromine atoms at the 2 and 5 positions of the aniline ring.
- Trifluoromethyl Group : A trifluoromethyl group at the 4 position.
This unique arrangement contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various compounds, it was found that derivatives similar to this compound showed broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μM) against Staphylococcus aureus | MIC (μM) against Enterococcus faecalis |
|---|---|---|
| This compound | Data not specified | Data not specified |
| 3e | 0.070 | 4.66 |
| 3f | 18.7 | 35.8 |
The MIC values indicate that compounds with similar structures can have potent antibacterial effects, suggesting that further exploration of this compound could yield promising results in antimicrobial drug development .
2. Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, including human breast carcinoma (MCF-7) and chronic myeloid leukemia (K562).
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | Data not specified |
| K562 | Data not specified |
Although specific IC50 values for this compound were not detailed in the available literature, related studies indicate that compounds with similar structural features exhibit IC50 values ranging from approximately 3 to 6 μM against various cancer cell lines . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of DNA replication.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromine and trifluoromethyl groups enhance the compound's reactivity, allowing it to form stable complexes with enzymes and receptors involved in critical biological pathways. This interaction can lead to:
- Modulation of cell signaling pathways.
- Induction of apoptosis in cancer cells.
- Inhibition of bacterial growth through disruption of cellular processes.
Case Studies and Research Findings
Recent research has highlighted the potential applications of this compound in drug development:
- Antimicrobial Studies : Various derivatives were synthesized and tested for their antibacterial properties, showing promising results comparable to standard antibiotics .
- Cancer Research : The compound has been investigated for its antiproliferative effects on different cancer cell lines, indicating a dual action as both an antimicrobial and anticancer agent .
Q & A
Q. Basic
- NMR : NMR confirms the trifluoromethyl group’s presence (δ −60 to −65 ppm), while NMR identifies aromatic protons (δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 318.919 (CHBrFN) .
- DFT Calculations : HOMO-LUMO analysis and vibrational spectroscopy (FT-IR) predict reactivity patterns and confirm functional group vibrations (e.g., N-H stretching at ~3400 cm) .
How do the electronic effects of bromo and trifluoromethyl substituents influence the compound’s reactivity in cross-coupling reactions?
Advanced
The bromo groups act as strong electron-withdrawing groups (EWGs), directing electrophilic attacks to the para position and facilitating Suzuki-Miyaura couplings. The trifluoromethyl group enhances stability via inductive effects but reduces nucleophilicity at the amine group. For Pd-catalyzed reactions, use ligands like XPhos to mitigate steric hindrance from the trifluoromethyl group . Kinetic studies show that substituent orientation impacts reaction rates: ortho-bromo groups slow coupling due to steric effects, while the para-trifluoromethyl group stabilizes transition states .
What strategies can resolve contradictions in reported biological activities of this compound across studies?
Q. Advanced
- Target-Specific Assays : Re-evaluate binding affinity to enzymes like dihydrofolate reductase (DHFR) using isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Comparative Structural Analysis : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to compare binding modes with analogs like 4-chloro-2-(trifluoromethyl)aniline, which may exhibit divergent bioactivities due to halogen size differences .
- Standardized Bioassays : Control variables like solvent (DMSO concentration ≤1%) and cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .
How can researchers optimize the compound’s use in enantioselective synthesis?
Q. Advanced
- Chiral Ligands : Employ (R)-BINAP or Josiphos ligands in asymmetric catalysis to achieve >90% enantiomeric excess (ee) in C-C bond-forming reactions .
- Solvent Screening : Test mixtures of toluene and ethanol (7:3 v/v) to balance solubility and stereoselectivity .
- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate desired enantiomers early in the synthesis pathway .
What are the key challenges in analyzing byproducts during the synthesis of this compound?
Q. Advanced
- Byproduct Identification : Use LC-MS/MS to detect common impurities like 2,4-dibromo regioisomers or deaminated derivatives.
- Mechanistic Studies : Isotope labeling (-aniline) traces nitrogen migration during bromination, clarifying pathways for byproduct formation .
- Purification : Gradient silica gel chromatography (hexane/ethyl acetate 9:1 to 7:3) effectively separates brominated isomers .
How does the compound compare to structurally similar halogenated anilines in agrochemical applications?
Advanced
Compared to 2,6-dibromo-3,4,5-trimethylaniline, the trifluoromethyl group in this compound enhances lipophilicity (logP ~3.2 vs. ~2.8), improving membrane permeability in pesticidal assays. However, the absence of methyl groups reduces steric shielding, increasing susceptibility to metabolic oxidation . Bioactivity screens against Spodoptera frugiperda larvae show 20% higher mortality rates than 4-bromo-N,N-dimethyl-3-(trifluoromethyl)aniline, likely due to improved target engagement .
What computational tools are recommended for predicting the compound’s environmental fate and toxicity?
Q. Advanced
- QSPR Models : Use EPI Suite to estimate biodegradation half-life (t ~180 days) and bioaccumulation potential (BCF ~350).
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways and toxic metabolites .
- Ecotox Database Cross-Reference : Compare acute toxicity (LC) data with structurally related compounds like 3,5-difluoroaniline to identify SAR trends .
How can researchers address discrepancies in solubility data reported for this compound?
Q. Advanced
- Standardized Protocols : Use the OECD 105 shake-flask method in triplicate to measure solubility in solvents like acetonitrile and DMSO.
- Temperature Gradients : Test solubility from 0°C to 25°C to account for crystallization variability .
- Hansen Solubility Parameters : Calculate HSP values (δD ~18.5, δP ~5.2, δH ~6.8) to identify optimal solvents for reaction scaling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
